For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Methyl-1-pentene: Chemical and Physical Properties
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-1-pentene (IUPAC name: 2-methylpent-1-ene). The information is compiled for professionals in research, scientific, and drug development fields, with a focus on structured data presentation, experimental context, and logical relationships.
Chemical Identity and Structure
2-Methyl-1-pentene is an unsaturated aliphatic hydrocarbon belonging to the alkene family. It is classified as a volatile organic compound (VOC) and has been identified as a human metabolite[1][2].
| Identifier | Value |
| IUPAC Name | 2-methylpent-1-ene[1] |
| Synonyms | 2-Methylpent-1-ene, 1-Pentene, 2-methyl-[1] |
| CAS Number | 763-29-1[1] |
| Molecular Formula | C₆H₁₂[1] |
| SMILES | CCCC(C)=C[1] |
| InChIKey | WWUVJRULCWHUSA-UHFFFAOYSA-N[1] |
Physical Properties
2-Methyl-1-pentene is a clear, colorless, and highly flammable liquid with a characteristic hydrocarbon odor. It is less dense than water and is insoluble in water, but soluble in many organic solvents such as alcohol, benzene, and chloroform[1][3].
| Property | Value |
| Molecular Weight | 84.16 g/mol [1] |
| Boiling Point | 61-62 °C (142-144 °F) at 760 mmHg[3][4] |
| Melting Point | -136 °C (-213 °F)[5] |
| Density | 0.682 g/mL at 25 °C[3][5] |
| Vapor Pressure | 195 mmHg at 20 °C[1] |
| Refractive Index (n²⁰/D) | 1.392[3] |
| Autoignition Temperature | 299 - 300 °C (570 - 572 °F)[5][6] |
| Flash Point | -27 to -28 °C (-17 to -18 °F)[4][5] |
| Lower Explosive Limit (LEL) | 1.2%[6] |
Chemical Properties and Reactivity
As an alkene, the primary site of reactivity for 2-Methyl-1-pentene is the carbon-carbon double bond. It undergoes typical electrophilic addition reactions and can be polymerized.
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Reactivity Profile : It may react vigorously with strong oxidizing agents. Reactions with reducing agents can be exothermic and release hydrogen gas. In the presence of acid catalysts or initiators, it can undergo exothermic addition polymerization[1][3][6].
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Combustion : Complete combustion in air produces carbon dioxide and water[3][7].
-
Atmospheric Reactions : It reacts with hydroxyl radicals and ozone in the atmosphere[3][7].
Experimental Protocols and Spectroscopic Data
Characterization of 2-Methyl-1-pentene is typically achieved through standard analytical techniques, including NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.
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¹H NMR Protocol : A sample is typically dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃)[8][9]. A standard internal reference, tetramethylsilane (TMS), is used to define the 0 ppm chemical shift. Spectra are often recorded on instruments operating at frequencies such as 90 MHz or 400 MHz[2][8].
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Expected Chemical Shifts (in CDCl₃) :
-
~4.7 ppm: Vinylic protons (=CH₂)
-
~1.99 ppm: Allylic protons (-CH₂-)
-
~1.71 ppm: Vinylic methyl protons (-C(CH₃)=)
-
~1.46 ppm: Methylene protons (-CH₂-CH₃)
-
~0.90 ppm: Terminal methyl protons (-CH₃)[8]
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule, particularly the C=C double bond.
-
Experimental Protocol : The IR spectrum can be obtained from a neat liquid film or from a solution. For solution-state analysis, solvents like carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are used for different spectral regions[5]. The sample is placed in a cell (e.g., 0.015 mm path length) and scanned with an IR spectrometer[1][5].
-
Characteristic Absorption Bands :
-
~3100 cm⁻¹: =C-H stretching vibration for the vinylic hydrogens.
-
~2900 cm⁻¹: C-H stretching vibrations for the alkyl groups.
-
~1660 cm⁻¹: C=C stretching vibration, which is characteristic of an alkene[10].
-
~900 cm⁻¹: =C-H bending vibration (out-of-plane).
-
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Experimental Protocol : For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first separated on a GC column before entering the mass spectrometer. Common ionization techniques include Electron Ionization (EI) and Chemical Ionization (CI)[1][11]. For CI, methane is often used as the reagent gas[12].
-
Fragmentation Pattern : The molecular ion peak (M⁺) is observed at m/z = 84. Key fragment ions can also be observed, which correspond to the loss of various alkyl groups.
-
Synthesis Methodology
Alkenes like 2-Methyl-1-pentene are commonly synthesized in the laboratory via elimination reactions, particularly the dehydration of alcohols.
-
General Experimental Protocol (Dehydration of 2-Methyl-1-pentanol) :
-
Place the starting alcohol, 2-methyl-1-pentanol, into a round-bottom flask with a suitable acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
-
Add boiling chips to ensure smooth boiling.
-
Set up a distillation apparatus with the reaction flask.
-
Heat the mixture gently. The lower-boiling alkene product will distill as it is formed.
-
Collect the distillate in a receiver cooled in an ice bath to minimize evaporation.
-
The collected distillate, containing the crude alkene, is then "worked up." This typically involves washing with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
The organic layer is separated and dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).
-
The final product can be purified by fractional distillation.
-
The workflow for a typical laboratory synthesis and purification is illustrated below.
Biological Context: Metabolic Activation
While not a drug molecule with a specific signaling pathway, 2-Methyl-1-pentene is recognized as a human metabolite[1][2]. The metabolism of similar small alkenes, such as 2-methylpropene, is known to proceed through metabolic activation by cytochrome P450 enzymes[13]. This process typically involves the epoxidation of the double bond. The resulting reactive epoxide can then be detoxified through enzymatic hydrolysis or conjugation. This pathway is a critical consideration in toxicology and drug development, as reactive intermediates can potentially interact with cellular macromolecules.
A plausible metabolic pathway for 2-Methyl-1-pentene is depicted below.
Safety and Handling
2-Methyl-1-pentene is a highly flammable liquid and vapor (GHS Category 2)[2][14]. It is harmful if swallowed as it can enter the airways and may cause drowsiness or dizziness[4][14]. It can cause skin and eye irritation[8].
-
Handling : Handle in a well-ventilated area, away from heat, sparks, and open flames. All equipment must be grounded to prevent static discharge[1][14]. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles[8][14].
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place[2][14].
-
Fire Fighting : Use foam, carbon dioxide, or dry chemical extinguishers. Water may be ineffective at extinguishing the fire[6].
References
- 1. 2-Methyl-1-pentene | C6H12 | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. scribd.com [scribd.com]
- 4. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 5. 1-Pentene, 2-methyl- [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Methyl-1-pentene(763-29-1) 1H NMR [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of 2-methylbut-1-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-1-ene image diagram 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 1-Pentene, 2-methyl- [webbook.nist.gov]
- 12. massbank.eu [massbank.eu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
